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mechanism of ring-opening polymerization of caprolactam

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An in-depth technical guide to the core mechanisms of ring-opening polymerization of ϵ -caprolactam, tailored for researchers, scientists, and drug development professionals.

Abstract

The ring-opening polymerization (ROP) of ϵ -caprolactam is the fundamental industrial process for the production of Polyamide 6 (PA6), commonly known as Nylon 6. This versatile thermoplastic polymer is valued for its high tensile strength, elasticity, and resistance to abrasion and chemicals.[1] The synthesis of PA6 is achieved primarily through three distinct mechanistic pathways: hydrolytic, anionic, and cationic ring-opening polymerization. Each mechanism offers unique advantages in terms of reaction kinetics, process conditions, and control over the final polymer properties. Anionic ROP is noted for its rapid reaction rates and suitability for creating block copolymers, while hydrolytic ROP remains the dominant method for large-scale industrial production.[2][3] Cationic ROP, though less common, provides an alternative route using acid catalysts.[4] This guide provides a detailed exploration of the core mechanisms, presents quantitative data in a comparative format, outlines key experimental protocols, and uses visualizations to clarify complex pathways and workflows.

Hydrolytic Ring-Opening Polymerization

The hydrolytic ring-opening polymerization of caprolactam is the primary method used for the large-scale industrial synthesis of Nylon 6.[3] This process is initiated by water at high temperatures, typically between 240-280 °C.[5] The overall mechanism can be described in



several key stages, beginning with the hydrolysis of the caprolactam monomer and proceeding through polycondensation and polyaddition reactions.

Mechanism of Hydrolysis

The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl group of the caprolactam ring. This initial hydrolysis step is crucial as it generates 6-aminocaproic acid, the true initiating species for the subsequent polymerization.[3]

The detailed mechanism involves four primary stages as determined by Density Functional Theory (DFT) studies:[3][6]

- Initiation (Hydrolysis): A water molecule attacks the caprolactam ring, leading to the formation of 6-aminocaproic acid through nucleophilic addition and proton transfer.[3]
- Polyaddition: The amino group of a 6-aminocaproic acid molecule attacks the carbonyl group of another caprolactam monomer. This step adds one monomer unit to the growing chain.
- Polycondensation: The growing polymer chains, which have both amino and carboxylic acid end groups, react with each other. This step involves the formation of an amide bond with the elimination of a water molecule, significantly increasing the polymer chain length.
- Equilibration: Side reactions, such as "backbiting," where the terminal amino group of a chain attacks an amide bond within the same chain, can occur.[3] This can lead to the formation of cyclic oligomers, which exist in equilibrium with the linear polymer chains.[3][6] The formation of the cyclic dimer is often the rate-determining step in this process.[3][6]





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Caption: Mechanism of Hydrolytic Ring-Opening Polymerization of Caprolactam.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a highly efficient method for synthesizing PA6, characterized by very high reaction rates even at temperatures below the melting point of the polymer.[2][7] This process requires the use of a strong, non-nucleophilic base as a catalyst (initiator) and an N-acyl lactam derivative as an activator (co-initiator).[5]

Mechanism of Anionic ROP

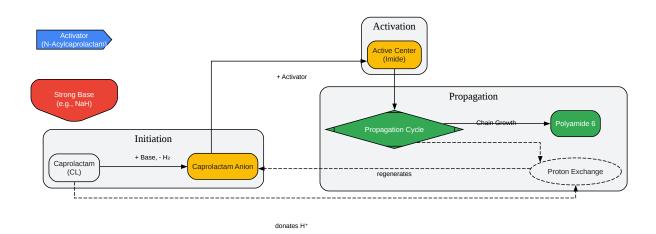
The mechanism proceeds via the following steps:

- Initiation: A strong base, such as sodium hydride (NaH) or sodium caprolactamate, deprotonates a caprolactam monomer to form a caprolactam anion.[2][8] This anion is a strong nucleophile.
- Activation: The activator, typically an N-acylcaprolactam like N-acetylcaprolactam (ACL) or one formed in situ from an isocyanate, possesses a highly electrophilic endocyclic carbonyl group.[2][7] The caprolactam anion attacks this activated monomer, opening the ring and forming a new N-acylated imide structure which becomes the active center for propagation.
 [9]



Propagation: The propagation step is a chain reaction. A new caprolactam anion (formed by proton exchange with a neutral monomer) attacks the N-acyl imide group of the growing polymer chain.[4] This regenerates the imide group at the new chain end, allowing the process to repeat and build the polymer chain.[7] This sequence of addition and proton abstraction repeats, leading to rapid polymer growth.[7]

Side reactions, particularly at elevated temperatures (>220 °C), can lead to branching and cross-linking, especially when using difunctional activators like 4,4′-Methylenebis(phenyl isocyanate) (MDI).[2]



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Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP) of Caprolactam.

Quantitative Data for Anionic ROP

The kinetics and final polymer properties in AROP are highly dependent on reaction conditions.

Table 1: Effect of Temperature and Catalyst Concentration on Anionic ROP (No Activator)[2]



Temperature (°C)	Catalyst (NaH) (wt %)	Reaction Time (min)	Conversion (%)	Mn (g/mol)
230	0.4	120	97.9	67,500
235	0.4	90	98.1	75,300
240	0.4	60	98.6	82,900
245	0.4	40	98.4	85,100
240	0.2	120	97.7	60,100
240	0.3	90	98.2	78,600
240	0.5	60	98.5	83,200

Data derived from a study on AROP above the crystallization temperature of PA6.[2]

Table 2: Effect of Activator Type and Concentration on Polymerization Rate[7]

Activator Type	[Catalyst] (mol%)	[Activator] (mol%)	Temperature (°C)	Time to Max Viscosity (s)
ACL (monofunction al)	1.5	1.5	140	~1000
ACL (monofunctional)	1.5	1.5	170	~250
DCCI (bifunctional)	1.5	0.75	140	~2000
DCCI (bifunctional)	1.5	0.75	170	~500

ACL: N-acetylcaprolactam; DCCI: N,N'-dicyclohexylcarbodiimide. Data is estimated from rheokinetic plots.[7]



Cationic Ring-Opening Polymerization (CROP)

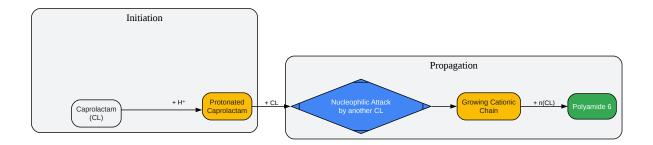
Cationic ring-opening polymerization of caprolactam is a less common method that proceeds via cationic initiators and intermediates.[10] This mechanism can be initiated by Brønsted acids or solid acid catalysts like proton-exchanged montmorillonite clay.[11][12]

Mechanism of Cationic ROP

The generally accepted mechanism for CROP of lactams involves the following steps:

- Initiation: A proton from the acid catalyst protonates the carbonyl oxygen of the caprolactam monomer. This protonation makes the carbonyl carbon significantly more electrophilic.
- Propagation: A neutral caprolactam monomer acts as a nucleophile, attacking the activated (protonated) monomer. This attack opens the ring and transfers the positive charge to the newly added unit, propagating the chain.[11] The process continues as the cationic chain end attacks subsequent monomer molecules.[10]

Cationic ROP typically requires high temperatures (>150 °C) and may result in polymers with lower molecular weights and broader dispersities compared to AROP.[4]



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Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) of Caprolactam.



Quantitative Data for Cationic ROP

Table 3: Effect of Temperature on Cationic ROP using Maghnite-H+ Catalyst[11]

Temperature (°C)	Conversion (%)	Mn (g/mol)	Polydispersity Index (PDI)
160	45	11,200	1.83
180	60	12,300	1.76
200	72	13,800	1.69
220	81	15,100	1.61

Conditions: Maghnite-H+/\(\epsilon\)-caprolactam weight ratio = 5%, Reaction time = 15 h.[11]

Experimental Protocols Protocol for Bulk Anionic ROP

This protocol is based on a two-step method for high-temperature anionic polymerization.[2]

Materials:

- ε-caprolactam (CL), dried under vacuum.
- Sodium hydride (NaH), as a catalyst.
- 4,4'-Methylenebis(phenyl isocyanate) (MDI), as an activator.
- High-temperature oil bath, reaction vessel with mechanical stirring under an inert atmosphere (e.g., Nitrogen).

Procedure:

 Melt the required amount of ε-caprolactam in the reaction vessel at 100-110 °C under a nitrogen atmosphere.[7]

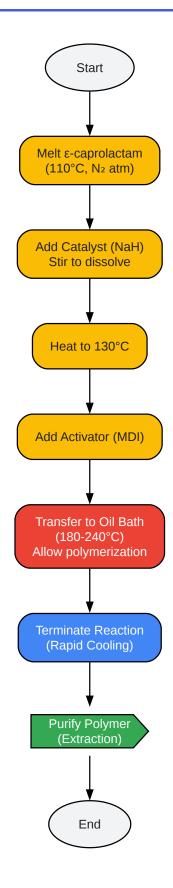
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- Add the catalyst (e.g., 0.4 wt% NaH) to the molten monomer and stir until fully dissolved and the caprolactam anion is formed.
- Heat the mixture to 130 °C.
- Add the activator (e.g., MDI) to the mixture.
- Quickly transfer the reaction vessel to a pre-heated high-temperature oil bath set to the desired polymerization temperature (e.g., 180-240 °C).
- Allow the polymerization to proceed for the specified time (e.g., 40-120 minutes). The viscosity of the mixture will increase dramatically.
- Terminate the reaction by rapidly cooling the vessel.
- The resulting PA6 can be purified by dissolving in formic acid and precipitating in a nonsolvent, followed by extraction of residual monomer with hot water.





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Caption: Experimental workflow for bulk anionic ring-opening polymerization.



Protocol for Cationic ROP using a Clay Catalyst

This protocol is based on the bulk polymerization of caprolactam using a proton-exchanged montmorillonite clay catalyst.[11]

Materials:

- ε-caprolactam (CL).
- Maghnite-H+ (proton-exchanged montmorillonite clay), as catalyst.
- Glass reactor or vial, magnetic stirrer, oil bath or oven.

Procedure:

- Dry the ε-caprolactam and the Maghnite-H+ catalyst under vacuum to remove any moisture.
- Inside a glove box or under an inert atmosphere, add the desired amount of ε-caprolactam (e.g., 3 g) and catalyst (e.g., 5 wt%) to the reaction vessel.[11][13]
- Seal the reaction vessel.
- Place the vessel into a pre-heated oil bath or oven set to the desired reaction temperature (e.g., 160-220 °C).
- Stir the mixture for the designated reaction time (e.g., 15 hours).
- Stop the reaction by rapid cooling, for example, using liquid nitrogen.[13]
- The resulting polymer can be purified by Soxhlet extraction in a suitable solvent like THF to remove unreacted monomer and catalyst.[13]

Conclusion

The ring-opening polymerization of ϵ -caprolactam provides multiple pathways to the synthesis of Polyamide 6, a polymer of significant industrial and commercial importance. The choice of mechanism—hydrolytic, anionic, or cationic—is dictated by the desired process speed, reaction conditions, and final polymer characteristics. Hydrolytic polymerization, while slower, is robust



and suitable for large-scale continuous production. Anionic ROP offers extremely rapid polymerization rates and a high degree of control, making it ideal for specialized applications like reaction injection molding and the synthesis of block copolymers.[2][7] Cationic ROP presents a viable, albeit less common, alternative. A thorough understanding of these core mechanisms, reaction kinetics, and experimental parameters is essential for researchers and professionals aiming to innovate within the field of polyamide synthesis and application.

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